molecular formula C13H22ClN B1666795 Benzyltriethylammonium chloride CAS No. 56-37-1

Benzyltriethylammonium chloride

Cat. No. B1666795
Key on ui cas rn: 56-37-1
M. Wt: 227.77 g/mol
InChI Key: HTZCNXWZYVXIMZ-UHFFFAOYSA-M
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Patent
US04649220

Procedure details

In the manner described in Example 4, 101 g of triethylamine (1 mole) was dissolved in 200 g of polydimethylsiloxane. 137 g (1 mole) of benzyl chloride was stirred into this solution. After a reaction time of 5 hours at 80° C., a large amount of solid had formed, which was filtered out and washed with methyl ethyl ketone.
Quantity
101 g
Type
reactant
Reaction Step One
Quantity
137 g
Type
reactant
Reaction Step Two
Name
polydimethylsiloxane
Quantity
200 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:6][CH3:7])[CH2:4][CH3:5])[CH3:2].[CH2:8]([Cl:15])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>>[Cl-:15].[CH2:8]([N+:3]([CH2:6][CH3:7])([CH2:4][CH3:5])[CH2:1][CH3:2])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:2.3|

Inputs

Step One
Name
Quantity
101 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
137 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Step Three
Name
polydimethylsiloxane
Quantity
200 g
Type
solvent
Smiles
C[Si](O[*:2])(C)[*:1]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After a reaction time of 5 hours at 80° C., a large amount of solid had formed
Duration
5 h
FILTRATION
Type
FILTRATION
Details
which was filtered out
WASH
Type
WASH
Details
washed with methyl ethyl ketone

Outcomes

Product
Name
Type
Smiles
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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